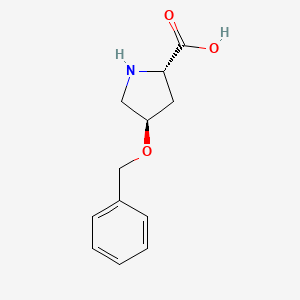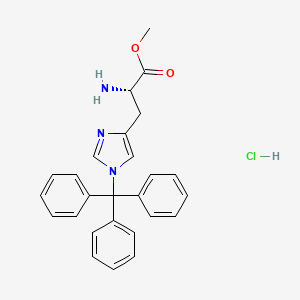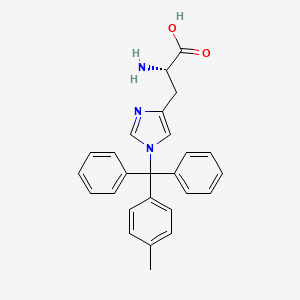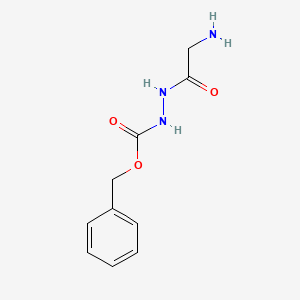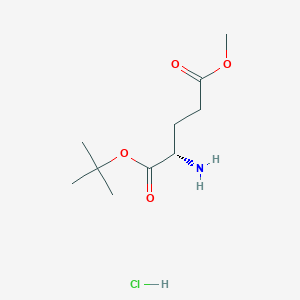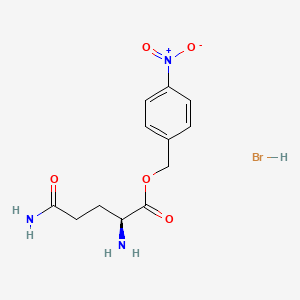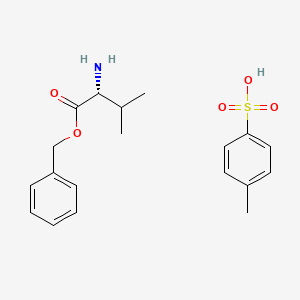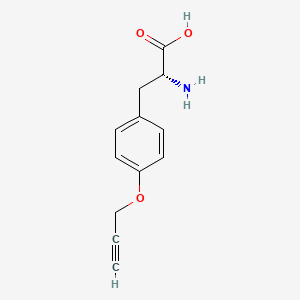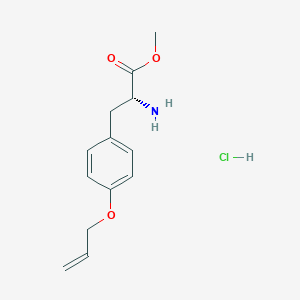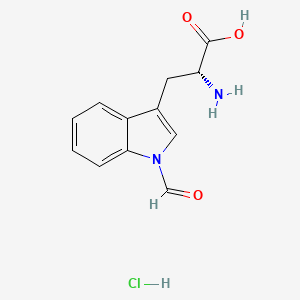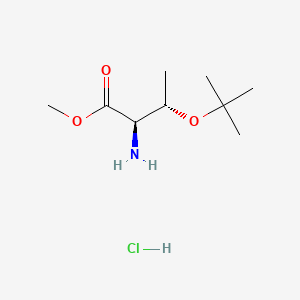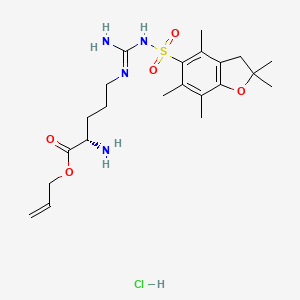
H-Arg(pbf)-oall hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“H-Arg(pbf)-oall hcl” is a chemical compound with the molecular formula C23H39ClN4O5S . It is also known as tert-butyl 2-amino-5-[N’-(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ylsulfonyl)carbamimidamido]pentanoate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been discussed in several papers. For instance, a paper discusses the application of Fmoc-Arg/His/Tyr-OH couplings in solid-phase peptide synthesis through a minimal-protection/green chemistry strategy . Another paper discusses the Nα-methylation of arginine and its implications for cell-penetrating peptides .
Chemical Reactions Analysis
The chemical reactions involving “H-Arg(pbf)-oall hcl” can be complex and depend on the specific conditions and reagents used. A paper discusses replacing DMF in solid-phase peptide synthesis and how the composition of green binary solvent mixtures influences Fmoc-removal, peptide coupling, and common side-reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Arg(pbf)-oall hcl” can be inferred from its molecular formula C23H39ClN4O5S . Its molecular weight is 477.02 g/mol . More specific properties like melting point, boiling point, solubility, etc., would require experimental determination.
Aplicaciones Científicas De Investigación
Peptide Synthesis
“H-Arg(pbf)-oall hcl” is commonly used in the field of peptide synthesis . It’s a type of protected amino acid, which means it’s used in the production of peptides, small proteins that have a wide range of functions in the body. The “pbf” part of the name refers to a protective group that’s added to the molecule during synthesis to prevent unwanted reactions. Once the peptide chain is assembled, the protective group is removed .
Bioengineering
In bioengineering, “H-Arg(pbf)-oall hcl” is used in the synthesis of highly hydrophobic peptides . These peptides, which have a high number of amino acids with hydrophobic side chains, are challenging to synthesize due to their tendency to form insoluble aggregates. The use of “H-Arg(pbf)-oall hcl” helps to overcome these challenges and enables the production of these important peptides .
Chemical Synthesis
“H-Arg(pbf)-oall hcl” is also used in chemical synthesis . For example, it’s used in the production of Fmoc-Arg(Pbf)-OH, a compound used in solid-phase peptide synthesis . The method involves several key steps, including the introduction of the protected amino acids, the activation of the compound in situ, and the maintenance of a specific temperature to facilitate the reaction .
Safety And Hazards
Propiedades
IUPAC Name |
prop-2-enyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O5S.ClH/c1-7-11-30-20(27)17(23)9-8-10-25-21(24)26-32(28,29)19-14(3)13(2)18-16(15(19)4)12-22(5,6)31-18;/h7,17H,1,8-12,23H2,2-6H3,(H3,24,25,26);1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBWYKSQZNCFT-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC=C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC=C)N)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(pbf)-oall hcl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

